
2,3-(Dimethyl-d6)-bromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-(Dimethyl-d6)-bromobenzene is a deuterated aromatic compound where the hydrogen atoms in the methyl groups are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include stability and distinct spectroscopic characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-(Dimethyl-d6)-bromobenzene typically involves the bromination of 2,3-dimethylbenzene (o-xylene) using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The deuteration of the methyl groups can be achieved by treating the compound with deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves the use of deuterated solvents and reagents. The process may include multiple steps of deuteration and purification to achieve the desired isotopic purity .
化学反応の分析
Types of Reactions
2,3-(Dimethyl-d6)-bromobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of phenols, amines, or thiophenols.
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of 2,3-dimethylbenzene.
科学的研究の応用
2,3-(Dimethyl-d6)-bromobenzene is used in various scientific research fields:
Chemistry: As a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: In labeling experiments to trace metabolic pathways and study enzyme mechanisms.
Medicine: In drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: In the production of specialty chemicals and materials with enhanced properties
作用機序
The mechanism of action of 2,3-(Dimethyl-d6)-bromobenzene in chemical reactions involves the interaction of the bromine atom and the deuterated methyl groups with various reagents. The deuterium atoms provide stability and distinct spectroscopic signals, which help in tracking the compound’s behavior in reactions. The molecular targets and pathways depend on the specific reaction and application .
類似化合物との比較
Similar Compounds
2,3-Dimethylbenzene: Non-deuterated analog with similar chemical properties but different spectroscopic characteristics.
2,3-Dimethyl-d6-pyrazine: Another deuterated compound used in analytical chemistry.
Deuterated dimethyl sulfoxide (DMSO-d6): Commonly used as a solvent in NMR spectroscopy .
Uniqueness
2,3-(Dimethyl-d6)-bromobenzene is unique due to its deuterated methyl groups, which provide enhanced stability and distinct NMR signals. This makes it particularly valuable in research applications where precise tracking and analysis of chemical reactions are required .
特性
分子式 |
C8H9Br |
|---|---|
分子量 |
191.10 g/mol |
IUPAC名 |
1-bromo-2,3-bis(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H9Br/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3/i1D3,2D3 |
InChIキー |
WLPXNBYWDDYJTN-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)Br)C([2H])([2H])[2H] |
正規SMILES |
CC1=C(C(=CC=C1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


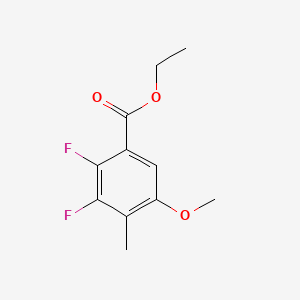
![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)

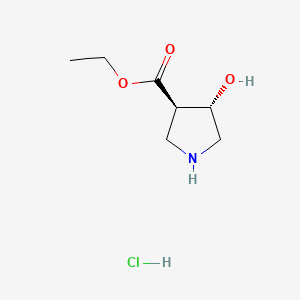
![2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14020004.png)

![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate](/img/structure/B14020041.png)
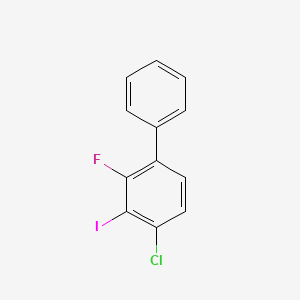
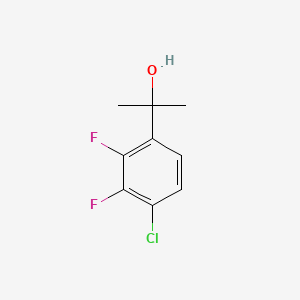
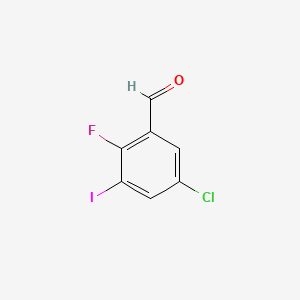

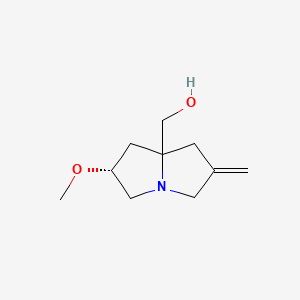
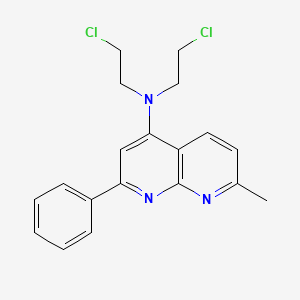
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14020084.png)
